1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
Description
This urea derivative features a 2-chlorophenyl group linked via a urea bridge to a piperidin-4-ylmethyl scaffold substituted with a pyridin-2-yl moiety. The compound’s structure combines halogenated aromaticity, a rigid piperidine core, and a heteroaromatic pyridine ring, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-5-1-2-6-16(15)22-18(24)21-13-14-8-11-23(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSZTKQOAOYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural differences and biological activities of analogous compounds:
Key Observations:
- Halogenated Aromatic Groups: The 2-chlorophenyl group in the target compound contrasts with 4-chloro or trifluoromethyl-substituted analogs (e.g., 7n).
- Piperidine Substitution : The pyridin-2-yl group on piperidine distinguishes the target from analogs with sulfonyl () or benzyl (DMPI/CDFII) substituents. Pyridine’s nitrogen may enhance hydrogen bonding or π-π stacking in target interactions .
- Urea Linkage : While all compounds retain the urea scaffold, substituent positioning (e.g., thioether in 7n) modulates electronic properties and bioavailability .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The trifluoromethyl group in 7n () increases lipophilicity, likely enhancing membrane permeability compared to the target’s simpler chloro-pyridine system .
- Hydrogen-Bonding Capacity : The urea group and pyridine nitrogen in the target compound may improve solubility relative to sulfonyl or benzyl analogs () .
- Steric Effects : Ortho-chloro substitution (target) vs. para-chloro () could influence binding pocket compatibility in enzymatic targets .
Biological Activity
The compound 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a notable member of the urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 379.9 g/mol. The compound features a chlorophenyl group, a piperidine moiety, and a urea functional group, which contribute to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₃O |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 1235046-45-3 |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The urea moiety is known to facilitate binding to various biological targets, modulating their activity. For instance, compounds with similar structures have been shown to act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism .
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine and urea exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has also explored the anticancer potential of piperidine derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells, such as those found in hypopharyngeal tumors, showing cytotoxicity comparable to established chemotherapeutic agents . The structure-activity relationship (SAR) analysis indicates that modifications in the piperidine ring can enhance cytotoxic effects.
Case Studies
- Antibacterial Efficacy : A recent study evaluated various piperidine derivatives for their antibacterial properties. The results showed that certain derivatives exhibited strong inhibition against multiple bacterial strains, suggesting that the presence of halogen substituents significantly enhances antimicrobial activity .
- Cytotoxicity in Cancer Models : In vitro tests on FaDu hypopharyngeal tumor cells revealed that specific modifications in the structural framework of urea derivatives led to improved cytotoxicity and apoptosis induction compared to traditional drugs like bleomycin .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(2-Chlorophenyl)-3-(pyridinyl)urea | Moderate | Moderate |
| 1-(4-Chloro-phenyl)-3-[3-(6-dimethylamino)]urea | High | High |
| Piperidine-based derivatives | Variable | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
